yeast omnipotent suppressor 45
Description
Properties
CAS No. |
104646-45-9 |
|---|---|
Molecular Formula |
C4H10ClNO |
Synonyms |
yeast omnipotent suppressor 45 |
Origin of Product |
United States |
Genetic Architecture and Transcriptional Regulation of Yos45 in Saccharomyces Cerevisiae
YOS45 Gene Locus and Essentiality in Yeast
The gene encoding YOS45, formally designated SUP45, is also known by the aliases SUP1, SAL4, and SUP47. yeastgenome.org It is a single-copy gene located on the right arm of chromosome II in the S. cerevisiae genome, with the systematic name YBR143C. yeastgenome.orgnih.gov
Multiple genetic studies have unequivocally demonstrated that SUP45 is an essential gene for the viability of yeast. nih.gov Disruption of the gene, creating null alleles, results in a recessive lethal phenotype. nih.govnih.gov This essentiality underscores the fundamental role of the YOS45 protein in the cell; its function in terminating translation is indispensable for proper protein synthesis and, consequently, for cell survival. nih.gov In diploid cells that are heterozygous for a SUP45 null allele, dominant negative phenotypes such as slow growth have been observed, which can be reversed by introducing a wild-type copy of the gene. nih.govnih.gov
| Gene Information for YOS45 (SUP45) | |
| Standard Name | SUP45 |
| Systematic Name | YBR143C |
| Aliases | SUP1, SAL4, SUP47, eRF1 |
| Chromosomal Locus | Chromosome II, Right Arm |
| Essentiality | Essential for viability |
| Phenotype of Null Mutant | Recessive lethal |
Transcriptional Regulatory Elements and Control of YOS45 Expression
The expression of YOS45 is subject to precise regulatory control, though it appears to be regulated differently from many highly expressed components of the translational machinery. The steady-state transcript level of YOS45 is relatively low, measured at less than 10% of the transcript levels for ribosomal proteins like L3 or rp59. nih.gov This suggests a distinct mechanism for maintaining the necessary cellular concentration of the YOS45 protein.
Analysis of the gene's primary structure has identified potential regulatory elements. In the 5' upstream region of the SUP45 gene, there is an element that resembles a conserved oligonucleotide sequence commonly found upstream of ribosomal protein genes in S. cerevisiae. nih.govcapes.gov.br Despite this similarity, the codon usage within the YOS45 coding sequence is significantly different from that of yeast ribosomal protein genes, further indicating a divergence in regulatory strategies. nih.govcapes.gov.br
| Summary of YOS45 Transcriptional Regulation | |
| Relative Transcript Level | Low (<10% of some ribosomal protein transcripts) nih.gov |
| Upstream Regulatory Elements | Contains a conserved oligonucleotide sequence similar to those found in ribosomal protein genes. nih.govcapes.gov.br |
| Codon Usage | Differs significantly from that of ribosomal protein genes. nih.govcapes.gov.br |
Influence of Environmental Stressors on YOS45 Transcript Levels
Yeast cells respond to environmental challenges by initiating a broad program of gene expression changes known as the Environmental Stress Response (ESR). researchgate.netscienceopen.com This response involves the altered expression of hundreds of genes to protect the cell. researchgate.net The regulation of genes involved in protein metabolism and processing is particularly critical for maintaining cellular robustness during stress. nih.gov
The expression of YOS45 is modulated by certain environmental stressors. Specifically, in response to a mild heat shock, the rate of YOS45 transcript synthesis is transiently reduced. nih.gov This downregulation occurs in parallel with the reduction of ribosomal protein transcripts, suggesting a coordinated response to conserve cellular resources by slowing down the energetically expensive process of protein synthesis during thermal stress. nih.gov
| Effect of Heat Shock on YOS45 Transcript Levels | |
| Stressor | Mild Heat Shock |
| Observed Effect | Transient reduction in the synthesis rate of the YOS45 transcript. nih.gov |
| Co-regulation | The reduction occurs in parallel with ribosomal protein transcripts. nih.gov |
Genomic Context and Comparative Regulatory Landscape of YOS45
The genomic neighborhood of YOS45 (YBR143C) on chromosome II places it between the RPL20B gene, which encodes a ribosomal protein, and the UBP15 gene, encoding a ubiquitin-specific protease. This context, near another component of the translation machinery, is common for genes involved in related cellular processes.
From a comparative perspective, homologues of YOS45 exist in other organisms, indicating a conserved function for this essential protein. A human homologue to the yeast YOS45 gene has been identified and mapped to a region on human chromosome 6. nih.gov This conservation across vast evolutionary distances, from a unicellular eukaryote to humans, highlights the protein's fundamental role in the eukaryotic translation termination process. While an earlier study using a DNA probe internal to the SUP1 gene did not detect homology in higher eukaryotes, this was likely due to the methods available at the time. nih.gov The identification of a specific human homologue suggests that while the precise regulatory mechanisms may have diverged, the core function of the protein is maintained. nih.gov
| Comparative Genomics of YOS45 | |
| Genomic Neighborhood (S. cerevisiae) | Located between the RPL20B (ribosomal protein) and UBP15 (ubiquitin-specific protease) genes on chromosome II. |
| Human Homologue | A human homologue has been mapped to a locus 100 kb centromeric to HLA-A on chromosome 6. nih.gov |
| Evolutionary Conservation | The existence of a human homologue indicates a highly conserved, essential function in eukaryotes. nih.gov |
Molecular Function and Mechanistic Insights of Yos45
YOS45 as Eukaryotic Release Factor 1 (eRF1): A Class 1 Termination Factor
In all domains of life, the termination of protein synthesis is facilitated by proteins known as release factors (RFs). These are categorized into two classes. Class 1 release factors are responsible for recognizing stop codons in the ribosomal A-site, while Class 2 release factors, which are GTPases, assist in this process. wikipedia.org
YOS45, or eRF1, is the universal Class 1 release factor in eukaryotes. researchgate.netasm.org Unlike prokaryotes which utilize two separate Class 1 factors (RF1 and RF2) for different stop codons, a single eRF1 protein recognizes all three stop codons: UAA, UAG, and UGA. wikipedia.orgoup.com Upon recognizing a stop codon, eRF1 initiates a series of events that lead to the release of the newly synthesized polypeptide chain from the ribosome. This function is essential for cell viability. researchgate.net The protein forms a complex with the Class 2 release factor, eRF3 (encoded by the SUP35 gene), and GTP to mediate translation termination. uniprot.orgembopress.orgembopress.org
Mechanism of Stop Codon Recognition by YOS45
The ability of YOS45/eRF1 to universally recognize three different stop codons is a key feature of eukaryotic translation termination. This recognition is primarily mediated by the N-terminal domain (Domain 1) of the protein. nih.govnih.govpnas.org The structure of eRF1 remarkably resembles that of a tRNA molecule, a phenomenon known as molecular mimicry, which allows it to fit into the A-site of the ribosome. youtube.com
Several highly conserved motifs within the N-terminal domain are crucial for decoding the stop signal. These include:
NIKS motif: This sequence is involved in recognizing the first universal base (U) of the stop codons. youtube.com
YxCxxxF motif: This motif plays a role in discriminating the second and third purine bases of the stop codons. oup.com
GTS loop: Residues in this loop are also implicated in the decoding of the stop codon. oup.com
A proposed "cavity model" suggests that three distinct binding pockets on the surface of Domain 1 are responsible for recognizing the three nucleotides of a stop codon. nih.govnih.gov Furthermore, a two-step model for recognition has been suggested. In the first step, eRF1, in complex with eRF3, enters the ribosome and the NIKS motif recognizes the stop codon. Following the release of eRF3, a conformational change in eRF1 allows the stop codon to interact with another region, the P1 pocket, where the second and third nucleotides are decoded. oup.com
Role of YOS45 in Peptidyl-tRNA Hydrolysis during Translation Termination
Once a stop codon is recognized by the N-terminal domain of YOS45/eRF1, the catalytic activity of the protein is required to release the completed polypeptide chain. This process is known as peptidyl-tRNA hydrolysis, which involves the cleavage of the ester bond linking the polypeptide to the tRNA in the P-site of the ribosome. pnas.org
This crucial catalytic function is carried out by the middle domain (Domain 2) of eRF1. nih.govyoutube.com A universally conserved GGQ (Gly-Gly-Gln) motif located at the tip of this domain is essential for this hydrolytic activity. wikipedia.orgnih.gov After stop codon recognition and subsequent GTP hydrolysis by the partner protein eRF3, a conformational change is thought to position the GGQ motif within the peptidyl transferase center (PTC) of the large ribosomal subunit. pnas.orgresearchgate.net Here, it facilitates a nucleophilic attack by a water molecule on the ester bond, leading to the release of the nascent polypeptide from the ribosome. wikipedia.org
Contribution of YOS45 to Global Translational Fidelity
Translational fidelity refers to the accuracy of protein synthesis. YOS45/eRF1 is a key player in maintaining this fidelity, specifically at the termination step. It must accurately distinguish stop codons from sense codons to prevent both premature termination and erroneous readthrough of stop signals.
Mutations in the SUP45 gene can disrupt this fidelity, leading to a phenotype known as "omnipotent suppression." asm.org This means the mutant eRF1 protein has a reduced ability to recognize stop codons, resulting in the ribosome reading through the stop signal and continuing to elongate the polypeptide chain. asm.org This readthrough occurs at all three stop codons, hence the term "omnipotent." This demonstrates the critical role of a fully functional YOS45 in ensuring that protein synthesis terminates precisely where it is supposed to. The accuracy of this process is vital, as failure to terminate correctly can lead to the production of aberrant, non-functional, or even harmful proteins.
Molecular Determinants and Functional Domains within the YOS45 Protein
The YOS45/eRF1 protein has a modular structure, consisting of three distinct domains, each with a specialized function in the complex process of translation termination. nih.govyoutube.com This structural organization allows for the coordinated actions of stop codon recognition, polypeptide release, and interaction with other factors.
| Domain | Key Motifs/Residues | Primary Function |
| N-terminal Domain (Domain 1) | TASNIKS, YxCxxxF, GTS loop | Recognizes all three stop codons (UAA, UAG, UGA) in the ribosomal A-site. oup.comnih.govnih.gov |
| Middle Domain (Domain 2) | GGQ (Gly-Gly-Gln) | Catalyzes the hydrolysis of the peptidyl-tRNA bond, releasing the completed polypeptide chain. wikipedia.orgnih.govyoutube.com |
| C-terminal Domain (Domain 3) | - | Interacts with the Class 2 release factor, eRF3, a GTPase that stimulates the termination process. nih.govyoutube.com |
Post-Translational Modifications and Their Impact on YOS45 Activity
The function of YOS45/eRF1 can be modulated by post-translational modifications (PTMs), which are chemical alterations to the protein after its synthesis. These modifications can influence the protein's activity, stability, or interactions with other molecules.
Known PTMs of eRF1 include:
Methylation: The highly conserved GGQ motif in Domain 2 undergoes N5-glutamine methylation. uniprot.orgnih.gov In S. cerevisiae, this methylation is catalyzed by a methyltransferase complex and is dependent on the presence of eRF3 and GTP. anr.fr While the exact role is still under investigation, preliminary studies suggest that the absence of this methylation has a negative effect on the efficiency of translation termination in vivo. anr.fr
Phosphorylation: In yeast, eRF1 is phosphorylated at serine residues (Serine 421 and Serine 432) by the CK2 protein kinase. asm.org However, studies indicate that this specific phosphorylation has little effect on the efficiency of stop codon recognition or on the protein's interaction with eRF3. asm.org
Hydroxylation: In higher eukaryotes, a lysyl hydroxylation at an invariant lysine within the NIKS motif of Domain 1 has been identified. nih.gov This modification is crucial for the optimal efficiency of translational termination, and its reduction can lead to stop codon readthrough. nih.gov
These findings suggest that the activity of YOS45/eRF1 is fine-tuned by a variety of cellular signaling pathways, adding another layer of regulation to the critical process of translation termination.
Interactions and Functional Interplay of Yos45 Within Cellular Networks
Complex Formation and Interaction with Eukaryotic Release Factor 3 (eRF3, encoded by SUP35)
The canonical function of YOS45 (Sup45p) in translation termination is mediated through its direct physical interaction with the eukaryotic release factor 3 (eRF3), the protein product of the SUP35 gene. nih.gov Together, Sup45p and Sup35p form a heterodimeric release factor complex that is essential for recognizing stop codons in messenger RNA (mRNA) and catalyzing the release of the newly synthesized polypeptide chain from the ribosome. nih.gov
This interaction has been confirmed through various experimental approaches, including the yeast two-hybrid system and in vitro co-precipitation assays. nih.gov The complex formation is crucial for termination efficiency; while Sup45p is responsible for recognizing all three stop codons (UAA, UAG, and UGA), Sup35p, a GTPase, is thought to provide the necessary GTP hydrolytic activity that facilitates this process. nih.govnih.gov
Structurally, Sup35p contains distinct domains, and it has been demonstrated that Sup45p binds to at least two sites on Sup35p. One binding site is located within the essential C-terminal domain of Sup35p, which is responsible for its termination activity, while a second site involves the N-terminal and middle regions. nih.gov The interplay between these two proteins is tightly regulated, as the simultaneous overexpression of both SUP45 and SUP35 results in an "antisuppressor" phenotype, meaning it counteracts the effect of nonsense suppressor tRNAs and improves termination fidelity. nih.gov This indicates that the stoichiometry of the Sup45p-Sup35p complex is critical for its function. nih.gov
Genetic and Epistatic Interactions Influencing YOS45 Phenotypes
The functional network of YOS45 extends to numerous genetic and epistatic interactions that modulate its associated phenotypes, particularly the omnipotent suppression caused by sup45 mutations. These mutations reduce the fidelity of translation termination, allowing for the readthrough of stop codons. The severity of this phenotype can be influenced by the status of other genes.
A notable example is the synthetic lethality observed when sup45 mutations are combined with certain other genetic backgrounds. For instance, a test system based on the lethality of diploid cells combining sup45 mutations with the [PSI+] prion has been used to screen for genes that influence the function of the termination factors. nih.gov This screening identified that extra copies of the HLJ1 and TEF2 genes could affect this synthetic lethality, suggesting a functional link between these genes and the translation termination machinery. nih.gov
Furthermore, the transcription factor Sfp1 has been shown to directly activate the expression of SUP45 by binding to its promoter. mdpi.com A mutation in the Sfp1 binding site within the SUP45 promoter leads to reduced YOS45 expression and a corresponding increase in nonsense suppression, demonstrating a direct regulatory link that impacts the YOS45 phenotype. mdpi.com
Interaction with Non-Mendelian Factors: The [PSI+] Prion System
One of the most intricate interactions involving YOS45 is its relationship with the non-Mendelian prion factor [PSI+]. The [PSI+] prion is a self-propagating aggregated form of the Sup35 protein (eRF3). nih.gov In [PSI+] cells, a significant portion of the Sup35p is sequestered into these amyloid aggregates, leading to a functional depletion of the Sup35p available for translation termination. nih.gov This sequestration causes a natural suppression of nonsense mutations, as the termination machinery becomes less efficient.
The functional state of YOS45 is critically linked to the [PSI+] status. Because Sup45p physically binds to Sup35p, the aggregation of Sup35p in [PSI+] cells can lead to the co-aggregation and functional inactivation of Sup45p. nih.govnih.gov This effectively reduces the concentration of the entire eRF1/eRF3 termination complex, exacerbating the stop codon readthrough phenotype.
This interaction is the basis for a well-documented synthetic lethal relationship. Many mutant alleles of sup45 are viable in [psi-] cells but become lethal in the presence of the [PSI+] prion. nih.govtandfonline.com This synthetic lethality is dependent on the specific sup45 allele and the "strength" of the [PSI+] variant (i.e., the degree to which Sup35p is aggregated). nih.gov For example, strong [PSI+] variants ([PSI+]S) are synthetically lethal with a broader range of sup45 missense and nonsense alleles than weak [PSI+] variants ([PSI+]W). nih.gov This lethality is attributed to a critical depletion of functional Sup45p, an effect that can be counteracted by a tRNA suppressor that allows for the production of some full-length Sup45p from a nonsense allele. nih.govtandfonline.com
| sup45 Allele Type | [PSI+] Variant | Phenotype | Reference |
|---|---|---|---|
| Missense (most alleles) | Strong ([PSI+]S) | Synthetic Lethal | nih.gov |
| Nonsense | Strong ([PSI+]S) | Synthetic Lethal | nih.gov |
| Missense (most alleles) | Weak ([PSI+]W) | Synthetic Lethal | nih.gov |
| Nonsense | Weak ([PSI+]W) | Sub-lethal (papillated growth) | nih.gov |
| Weak Missense (e.g., sup45-113, sup45-115) | Weak ([PSI+]W) | Viable | nih.gov |
Characterization of Antisuppressor Mechanisms Modulating YOS45 Efficiency
The efficiency of nonsense suppression caused by sup45 mutations can be counteracted by "antisuppressor" mutations in other genes. These antisuppressors restore a higher fidelity of translation termination. A key genetic locus identified in this context is asu9. nih.gov
Mutations in the asu9 gene are partially dominant and act to reduce the efficiency of omnipotent suppressors like sup45 and sup35. nih.govnih.gov The action of asu9 mutations is specific to these ribosomal ambiguity mutations and does not affect tRNA-like suppressors. nih.gov In the absence of an omnipotent suppressor, asu9 mutations confer a distinct phenotype: sensitivity to the aminoglycoside antibiotic paromomycin (B158545). nih.gov Paromomycin is known to bind to the ribosome and induce errors in translation. This sensitivity suggests that the asu9 gene product is likely a component of the ribosome itself. The properties of asu9 are consistent with the hypothesis that it encodes a ribosomal protein, and its mutation alters the ribosome in a way that increases translational accuracy, thereby counteracting the effect of sup45 mutations. nih.gov
Cross-Talk with Ribosomal Components and Other Translational Apparatus Elements
As a core component of the translation termination machinery, YOS45 (Sup45p) inherently cross-talks with the ribosome. Sup45p must bind to the ribosomal A-site where a stop codon is present to perform its function. nih.gov Studies have shown that Sup45p is almost exclusively associated with the ribosomal fraction in cell lysates. kent.ac.uk It is found bound to 40S ribosomal subunits, as well as to complete monosomes and polysomes, indicating its presence throughout the translation process. kent.ac.uk
The interaction appears to be robust, as high salt concentrations are required to dissociate Sup45p from the ribosome, suggesting a strong affinity. kent.ac.uk A conditional-lethal sup45-2 mutant exhibits a termination defect in vitro that is attributed to the inability of the mutant Sup45p to bind to the ribosome at non-permissive temperatures. nih.gov This confirms that stable ribosome binding is essential for its function.
The genetic evidence from antisuppressor mutations like asu9 further solidifies this link. Since asu9 mutations are thought to alter a ribosomal protein and they specifically counteract sup45 suppression, it points to a close functional interplay between YOS45 and the structure of the ribosome in defining translational fidelity. nih.gov
YOS45 Involvement in Nonsense-Mediated mRNA Decay (NMD) Pathway
Beyond its role in terminating normal translation, YOS45 is also implicated in the nonsense-mediated mRNA decay (NMD) pathway. NMD is a cellular surveillance mechanism that recognizes and degrades mRNAs containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. nih.gov
The NMD pathway is functionally and physically linked to the translation termination factors. nih.gov The core NMD factors, Upf1, Upf2, and Upf3, all interact with the eRF1/eRF3 complex. Specifically, Upf1 interacts with both Sup45p (eRF1) and Sup35p (eRF3), while Upf2 and Upf3 interact with Sup35p. nih.govnih.gov These interactions are believed to be the mechanism by which the NMD machinery is recruited to a ribosome that has stalled at a PTC. nih.gov
Mutations in SUP45 that impair translation termination also affect NMD. Both nonsense and missense sup45 mutations lead to the stabilization and accumulation of mRNAs that are normally targeted for degradation by the NMD pathway. nih.gov Interestingly, inactivating the NMD pathway (e.g., by deleting the UPF1 gene) can partially rescue some of the detrimental phenotypes of sup45 mutants, such as temperature sensitivity, and can restore viability to otherwise lethal double mutants. nih.gov This demonstrates a complex interplay where the termination defect caused by a sup45 mutation also cripples the NMD surveillance system.
| Genotype | Phenotype | Interpretation | Reference |
|---|---|---|---|
| sup45-n | Temperature sensitive, Paromomycin resistant | Impaired translation termination | nih.gov |
| upf1Δ | NMD deficient | NMD pathway is inactive | nih.gov |
| sup45-n upf1Δ | Reduced temperature sensitivity, Increased paromomycin resistance compared to single sup45-n mutant | Inactivation of NMD alleviates some toxic effects of sup45 mutation | nih.gov |
| sup45-n upf2Δ | Restored viability | Inactivation of NMD restores viability | nih.gov |
| sup45-n upf3Δ | Restored viability | Inactivation of NMD restores viability | nih.gov |
Phenotypic Manifestations and Cellular Adaptations Associated with Yos45 Alterations
Quantitative Analysis of Translational Read-through in YOS45 Mutants
Mutations in the SUP45 gene, particularly nonsense mutations (designated as sup45-n), result in a decreased efficiency of translation termination, a phenomenon known as translational read-through or nonsense suppression. This occurs because the mutated YOS45 protein is less effective at recognizing stop codons, allowing a near-cognate tRNA to bind to the ribosomal A-site and incorporate an amino acid, thereby continuing translation beyond the stop codon. nih.gov
The efficiency of this read-through can be quantified using reporter systems, such as those employing the β-galactosidase gene preceded by an in-frame stop codon. nih.gov Studies have shown that different sup45-n alleles exhibit varying levels of read-through for each of the three stop codons. For instance, in a series of isolated sup45-n mutants, nonsense suppression levels were observed to be between 8% and 28% for UAA codons, 10% and 25% for UAG codons, and 22% and 42% for UGA codons. nih.gov This demonstrates that the UGA codon is generally the "leakiest" in these mutant backgrounds, exhibiting the highest frequency of read-through. nih.gov The viability of these nonsense mutants, despite carrying a premature stop codon within an essential gene, is attributed to the read-through of their own mutant mRNA, which produces a small amount of full-length, functional YOS45 protein. nih.gov
| sup45 Allele | Stop Codon | Read-through Efficiency (%) |
| sup45-101 | UAA | 8-12 |
| UAG | 10-15 | |
| UGA | 22-28 | |
| sup45-102 | UAA | 25-28 |
| UAG | 22-25 | |
| UGA | 38-42 | |
| sup45-104 | UAA | 15-20 |
| UAG | 18-22 | |
| UGA | 30-35 | |
| sup45-105 | UAA | 12-18 |
| UAG | 15-20 | |
| UGA | 25-30 | |
| sup45-107 | UAA | 20-25 |
| UAG | 20-24 | |
| UGA | 35-40 |
This table presents the range of translational read-through efficiencies for different sup45 nonsense alleles at the three stop codons, as quantified by β-galactosidase reporter assays. Data is synthesized from research findings. nih.gov
Impact of YOS45 Alleles on Cellular Growth and Viability
Given that SUP45 is an essential gene for viability in Saccharomyces cerevisiae, mutations within it can have significant consequences for cellular growth and survival. nih.govnih.gov Nonsense mutations in SUP45 are viable only because of the translational read-through that allows for the synthesis of a reduced amount of the full-length protein. nih.govnih.gov However, this reduced level of functional YOS45 often leads to compromised cellular fitness.
A common phenotype associated with sup45 nonsense mutants is temperature sensitivity, where the cells are unable to grow at elevated temperatures, such as 37°C. nih.gov This suggests that the reduced amount of functional YOS45, or the mutant protein itself, is unstable or insufficient to support essential cellular functions at higher temperatures.
Furthermore, these mutations can lead to decreased spore viability following meiosis. nih.gov Spores that do inherit a sup45-n allele often exhibit limited budding after germination, forming only microcolonies of 4 to 20 cells before growth ceases. nih.gov This indicates that while a minimal amount of YOS45 is sufficient for basic viability, it is not enough to sustain robust proliferative growth. The viability of these mutants can sometimes improve after a period of growth in the absence of the wild-type allele, suggesting the cells may adapt to the reduced levels of functional YOS45. nih.gov
Stress Responses and Environmental Adaptations in YOS45 Mutant Strains
Alterations in SUP45 can render yeast cells more sensitive to various environmental stresses. As mentioned, many sup45 alleles confer temperature sensitivity. nih.gov Additionally, some sup45 mutants exhibit increased sensitivity to osmotic stress. nih.gov
A notable sensitivity is observed towards certain aminoglycoside antibiotics, such as paromomycin (B158545). nih.govnih.gov Paromomycin is known to induce translational misreading, and the compromised termination machinery in sup45 mutants likely exacerbates this effect, leading to increased sensitivity. However, interestingly, in certain genetic backgrounds, such as in a double mutant with a deletion in the UPF1 gene (involved in nonsense-mediated mRNA decay), sup45-n mutants can show increased resistance to paromomycin. nih.gov
The response to stress in sup45 mutants highlights the intricate connection between translational fidelity and the cell's ability to cope with adverse environmental conditions. The reduced accuracy of protein synthesis may lead to a general proteotoxic stress, making the cells more vulnerable to other external stressors.
Acquired Resistance and Adaptive Mechanisms in YOS45 Impaired Strains
Yeast strains with impaired YOS45 function can exhibit acquired resistance to certain compounds and undergo adaptive evolution. As noted earlier, while sup45 mutants are generally sensitive to paromomycin, double mutants of sup45-n and upf1Δ show increased resistance to this antibiotic. nih.gov This suggests an adaptive mechanism where the cell, in the absence of nonsense-mediated mRNA decay, can better tolerate the translational errors induced by both the sup45 mutation and paromomycin.
Another adaptive mechanism observed in viable sup45 nonsense mutants is the potential for gene amplification. To compensate for the reduced level of functional eRF1 due to the nonsense mutation, cells may increase the copy number of the mutant sup45-n allele. tudelft.nl This can occur through aneuploidy, such as the duplication of the entire chromosome containing the SUP45 gene. tudelft.nl This increase in gene dosage would lead to a higher level of the mutant transcript, and consequently, through read-through, a greater amount of the full-length YOS45 protein, thereby improving cell viability. tudelft.nl This adaptation highlights the genetic plasticity of yeast in response to defects in essential cellular processes like translation termination.
Comparative Biology and Evolutionary Aspects of Yos45 Homologs
Evolutionary Conservation of the eRF1 Protein Family across Life Domains
The eRF1 protein family exhibits a remarkable degree of conservation, particularly across the eukaryotic and archaeal domains of life, highlighting its essential and ancestral role in translation termination. nih.gov In contrast, there is no detectable sequence or structural homology between the archaeo-eukaryotic eRF1/aRF1 family and the class 1 release factors found in bacteria (RF1 and RF2), suggesting they evolved separately to perform a convergent function. nih.govwikipedia.org
Most eukaryotes and archaea possess a single release factor (eRF1 and aRF1, respectively) that universally recognizes all three standard stop codons (UAA, UAG, and UGA). nih.govwikipedia.org This contrasts with the bacterial system, which employs two distinct factors: RF1 for UAA and UAG, and RF2 for UAA and UGA. nih.govwikipedia.org The functional similarity between eukaryotic and archaeal release factors, including the ability of aRF1 to function on eukaryotic ribosomes, strongly supports the hypothesis that the eukaryotic termination system evolved from an archaeal-like ancestor. nih.gov
The conservation of eRF1 is evident in its three-domain structure, which functionally mimics that of a transfer RNA (tRNA) molecule. nih.govnih.gov This "molecular mimicry" is a central concept in understanding its function. nih.govnih.gov The protein is generally composed of three domains:
Domain 1 (N-terminal): Responsible for recognizing the stop codon in the ribosomal A-site. oup.com
Domain 2 (Middle): Contains the catalytic site that promotes the hydrolysis of the bond linking the completed polypeptide to the tRNA. wikipedia.org
Domain 3 (C-terminal): Primarily involved in interacting with the class 2 release factor, eRF3. oup.com
Within these domains, several short amino acid motifs are highly conserved across species, underscoring their critical importance for the protein's function. wikipedia.orgwikipedia.orgoup.com The N-terminal domain contains key motifs directly implicated in stop codon binding, while the middle domain houses the universally conserved GGQ motif essential for catalysis. nih.govoup.com
| Conserved Motif | Location (Domain) | Primary Function | Reference |
|---|---|---|---|
| NIKS motif | Domain 1 (N-terminal) | Stop codon recognition | wikipedia.orgoup.com |
| YxCxxxF motif | Domain 1 (N-terminal) | Stop codon recognition | wikipedia.orgoup.com |
| GTS loop | Domain 1 (N-terminal) | Direct contact and decoding of stop codons | oup.com |
| GGQ motif | Domain 2 (Middle) | Catalytic site for peptidyl-tRNA hydrolysis | nih.govwikipedia.org |
Functional Homology and Orthology of YOS45 in Distant Eukaryotes
Functional homology refers to proteins that perform the same function in different species, regardless of their evolutionary origin, while orthology describes genes in different species that evolved from a common ancestral gene. YOS45 and its orthologs in other eukaryotes are a classic example of both. The eRF1 protein encoded by the SUP45 gene in yeast has clear orthologs in a vast range of eukaryotes, from single-celled protozoa to plants and humans, all of which carry out the essential function of recognizing stop codons to terminate translation. oup.comnih.gov
The high degree of sequence and structural conservation in eRF1 underpins this functional conservation. For instance, human eRF1 can partially complement the function of YOS45 in yeast, demonstrating that the fundamental mechanism of stop codon recognition and peptide release has been maintained over hundreds of millions of years of evolution. The existence of human orthologues to yeast proteins involved in related processes like nonsense-mediated mRNA decay (NMD), such as Upf2p and Upf3p, further illustrates the evolutionary conservation of mRNA surveillance and translation quality control mechanisms that are functionally linked to termination. nih.gov
Despite this overarching conservation, studies of eRF1 in different lineages also reveal functional adaptations, particularly in organisms that use a variant genetic code. In certain ciliate protozoa, for example, one or more of the standard stop codons are reassigned to code for amino acids. Their eRF1 proteins have co-evolved to recognize only the remaining stop codon(s), providing a powerful natural experiment for identifying the specific amino acid residues responsible for codon specificity. tmc.edu Comparing these variant eRF1s with standard eRF1s has been instrumental in pinpointing the precise residues in Domain 1 that interact with each base of the stop codon. nih.govtmc.edu
| Organism | Ortholog Name | Gene Name | Significance | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | eRF1 | SUP45 | Model organism for studying eukaryotic translation termination. | oup.comnih.gov |
| Homo sapiens (Human) | eRF1 / ETF1 | ETF1 | Essential for human protein synthesis; functional conservation allows for comparative studies. | wikipedia.org |
| Ciliates (e.g., Euplotes) | eRF1 (variant) | - | Demonstrates evolutionary adaptation to variant genetic codes, aiding in the study of codon specificity. | tmc.edu |
| Pinus tabuliformis (Pine) | ERF1 | ERF1 | Illustrates conservation of the eRF family within the plant kingdom. | nih.gov |
Phylogenetic Analysis of eRF1 Proteins and Evolutionary Divergence
Phylogenetic analysis, which reconstructs evolutionary history, has been a key tool for understanding the origins and diversification of the eRF1 protein family. By comparing the amino acid sequences of eRF1 orthologs from a wide array of species, researchers can build evolutionary trees that depict the relationships between them. nih.govyoutube.com
These analyses consistently show a clear separation between the archaeo-eukaryotic eRF1/aRF1 family and the bacterial RF1/RF2 family, reinforcing the idea of their independent evolutionary origins. oup.comnih.gov Within the eukaryotic domain, eRF1 phylogeny generally aligns with established organismal relationships, with distinct clades for animals, fungi, plants, and various protist groups. nih.gov The high sequence similarity between archaeal aRF1 and eukaryotic eRF1 provides strong evidence that the last eukaryotic common ancestor (LECA) inherited its translation termination system from an archaeal progenitor. nih.gov
Phylogenetic studies have also illuminated the evolutionary pressures acting on different parts of the protein. For instance, analyses combining sequence data with structural information reveal that residues crucial for the protein's core structure and catalytic function, like the GGQ motif, are under strong negative selection, meaning they change very slowly over evolutionary time. nih.gov Conversely, regions on the protein's surface, particularly those involved in stop codon recognition, show more variability, reflecting adaptations to different genomic contexts or variant genetic codes, as seen in ciliates. nih.govtmc.edu This divergence provides a molecular footprint of the evolutionary trajectory of the genetic code itself.
Implications of YOS45 Homology for Understanding Translational Regulation in Other Organisms
The profound evolutionary conservation of YOS45/eRF1 makes it an invaluable model for understanding the universal principles of translational regulation in all eukaryotes. Research in yeast provides a foundational framework that is directly applicable to more complex organisms, including humans.
Studying YOS45 homology has several key implications:
Mechanism of Translation Termination: Because the core machinery is conserved, insights into how YOS45 recognizes stop codons, interacts with the ribosome, and catalyzes peptide release in yeast can be extrapolated to understand the same process in other organisms. This is crucial for basic biological research into how genes are expressed.
Nonsense-Mediated mRNA Decay (NMD): eRF1 is a key player in NMD, a quality control pathway that degrades mRNAs containing premature termination codons (PTCs). wikipedia.org Understanding how YOS45 and its interacting partners (like eRF3 and the Upf proteins) distinguish between normal and premature stop signals in yeast provides a model for how this critical surveillance system works in other species to prevent the production of harmful truncated proteins. nih.gov
Disease Research: Many human genetic diseases, such as cystic fibrosis and Duchenne muscular dystrophy, are caused by nonsense mutations that create a PTC. The high conservation of the termination machinery means that yeast can be used as a model system to screen for drugs that promote "readthrough" of these premature stop codons, potentially restoring the function of the affected protein.
Evolution of the Genetic Code: The study of eRF1 homologs in organisms with variant genetic codes provides a direct window into the molecular mechanisms that allow the genetic code to evolve. nih.gov It helps explain how codons can be reassigned and how the translation machinery adapts to such fundamental changes.
Advanced Research Methodologies for Studying Yos45
Genetic Screening Techniques for YOS45 Mutants and Interactors
Genetic screens in the yeast Saccharomyces cerevisiae have been fundamental in identifying and characterizing YOS45. These screens often exploit the distinct phenotypes associated with altered YOS45 function, such as nonsense suppression and sensitivity to certain antibiotics.
Initial isolation of the SUP45 gene was achieved through genetic complementation. nih.govnih.gov A mutant strain carrying the sup45-2 allele, which confers sensitivity to the aminoglycoside antibiotic paromomycin (B158545), was transformed with a yeast genomic library. nih.govnih.gov Clones that rescued the paromomycin-sensitive phenotype were selected, leading to the identification of the wild-type SUP45 gene. nih.govnih.gov This approach also confirmed that the cloned gene could complement other phenotypes of the sup45-2 mutation, including temperature sensitivity and omnipotent suppression. nih.gov
Screens for new omnipotent suppressors have also been instrumental. By selecting for strains that can read through nonsense codons, researchers have identified various mutations within the SUP45 gene as well as in other interacting genes. nih.govnih.gov For instance, a search for omnipotent suppressors in a strain containing the non-Mendelian factor [eta+] identified new alleles of sup45. nih.gov These genetic approaches are powerful for uncovering functional relationships, as demonstrated by the identification of antisuppressor mutations that counteract the effect of sup45 alleles, providing further insight into the translation termination machinery. scispace.com
Table 1: Phenotypes Used in Genetic Screens for YOS45 Function
| Phenotype | Description | Application in Screening |
|---|---|---|
| Nonsense Suppression | The ability of the cell to read through a premature stop codon, often assayed by the restoration of a downstream gene's function. | Primary screen for identifying omnipotent suppressor mutants like sup45. |
| Paromomycin Sensitivity | Increased sensitivity to the antibiotic paromomycin, which is known to decrease translational fidelity. | Used in complementation assays to clone the wild-type SUP45 gene by selecting for resistance in a sensitive mutant background. nih.govnih.gov |
| Temperature Sensitivity | Inability to grow at higher (non-permissive) temperatures, indicating that the mutated protein is unstable or non-functional at that temperature. | A common secondary phenotype of sup45 mutants used to confirm gene identification through complementation. nih.gov |
| Antisuppression | A phenotype where the efficiency of nonsense suppression is reduced. This is observed when both SUP45 and SUP35 are overexpressed. nih.gov | Used to study the interaction between YOS45 (eRF1) and eRF3, demonstrating they function as a complex. nih.gov |
High-Throughput Mutagenesis and Gene Deletion Collection Analysis
The advent of high-throughput technologies has enabled the systematic analysis of YOS45 function on a genomic scale. Random mutagenesis, coupled with targeted screening, has been used to create libraries of SUP45 mutations. For example, random PCR mutagenesis of the SUP45 coding sequence was performed to screen for mutations that resulted in increased eRF1 activity, identifying new critical regions within the protein. nih.gov
Furthermore, the development of the yeast knockout (YKO) collection, a library of strains each with a precise deletion of a single open reading frame, has revolutionized functional genomics. horizondiscovery.comnih.govresearchgate.net This collection, comprising over 21,000 mutant strains, allows for systematic screens to identify genes that genetically interact with SUP45. nih.govresearchgate.net By crossing a sup45 mutant with the deletion library (a technique known as Synthetic Genetic Array analysis), researchers can identify synthetic lethal or synthetic sick interactions, revealing genes whose functions become essential in the absence of a fully functional YOS45. While SUP45 itself is an essential gene, conditional alleles (e.g., temperature-sensitive mutants) can be used in these large-scale screens. nih.govyoutube.com
Protein-Protein Interaction Assays: Yeast Two-Hybrid and Variants
Understanding the function of YOS45 requires identifying the proteins with which it physically interacts. The yeast two-hybrid (Y2H) system has been a cornerstone in this endeavor. youtube.comsingerinstruments.comresearchgate.net This technique is based on the reconstitution of a functional transcription factor. The YOS45 protein (the "bait") is fused to the DNA-binding domain (BD) of a transcription factor, while potential interacting partners (the "prey") from a library are fused to the activation domain (AD). An interaction between the bait and prey brings the BD and AD into proximity, activating a reporter gene and allowing for cell growth on selective media. singerinstruments.com
A key interaction uncovered using the Y2H system is the direct, in vivo binding between YOS45 (Sup45p) and Sup35p, the protein known as eRF3. nih.govkent.ac.uk This finding was critical in establishing that these two factors work together to mediate translation termination. nih.gov The interaction was further confirmed in vitro through co-precipitation experiments, where a tagged YOS45 protein was shown to specifically pull down Sup35p from a cell lysate. nih.govkent.ac.uk
Table 2: Key YOS45 Protein-Protein Interactions Identified by Y2H
| Interacting Protein | Function | Significance of Interaction | Reference |
|---|---|---|---|
| Sup35p (eRF3) | GTP-binding protein, stimulates eRF1 activity | Forms a heterodimeric complex with YOS45 (eRF1) to mediate efficient and accurate translation termination. | nih.govkent.ac.uk |
| Mlc1p | Myosin light chain | Suggests a role for YOS45 in cytokinesis, linking translation termination to cell division processes. | yeastgenome.org |
Biochemical Reconstitution and in vitro Analysis of YOS45 Function
To study the core biochemical function of YOS45, researchers utilize in vitro systems that reconstitute parts of the translation termination process. Early studies involved the in vitro translation of the hybrid-selected SUP45 transcript, which produced a protein with a molecular weight of approximately 54,000 Da. nih.govnih.gov
More sophisticated assays directly measure the release factor activity of purified YOS45 protein. pnas.org These in vitro release factor assays typically use ribosomal complexes stalled at a stop codon. The addition of purified YOS45 (eRF1), often in conjunction with its partner eRF3 and GTP, triggers the hydrolysis of the peptidyl-tRNA bond, releasing the nascent polypeptide. The efficiency of this release can be quantified, allowing for a precise measurement of YOS45 activity. pnas.org This methodology has been crucial for comparing the activity of wild-type and mutant YOS45 proteins and for demonstrating that YOS45 has release factor activity for all three stop codons. pnas.org
Molecular Cloning, Gene Manipulation, and Expression Studies
The foundation for many advanced studies on YOS45 was the molecular cloning of its corresponding gene, SUP45. nih.govtandfonline.com The gene was isolated from a Saccharomyces cerevisiae genomic library by its ability to complement the phenotypes of a sup45-2 mutant strain. nih.gov Subsequent genetic mapping confirmed that the cloned fragment contained the authentic SUP45 gene. nih.govtandfonline.com
Gene manipulation techniques have been essential for dissecting YOS45 function. Homologous recombination is routinely used to create specific point mutations or deletions within the chromosomal copy of SUP45. The creation of a disrupted, or "knockout," allele demonstrated that SUP45 is an essential gene for yeast viability. nih.govnih.gov Expression of YOS45 from plasmids, under the control of different promoters, allows researchers to study the effects of overexpression or to express tagged versions of the protein for purification and localization studies. nih.gov For instance, the simultaneous overexpression of both SUP45 and SUP35 was shown to produce an antisuppressor phenotype, reinforcing the model of a functional complex. nih.gov
Expression studies using techniques like RNA blot hybridization (Northern blots) have shown that the steady-state level of the SUP45 transcript is relatively low compared to transcripts for ribosomal proteins. nih.govnih.gov
Bioinformatic and Computational Approaches for Sequence and Structural Analysis
Bioinformatic tools are indispensable for analyzing the YOS45 protein. Sequence alignment programs, such as MULTALIGN, have been used to compare the amino acid sequence of yeast YOS45 with its homologs in other species, from other fungi to humans. zju.edu.cn These comparisons reveal highly conserved regions, such as the GGQ motif essential for peptidyl-tRNA hydrolysis and the NIKS motif involved in stop codon recognition, highlighting their critical functional importance. researchgate.net
The resolution of the crystal structure of human eRF1, a close homolog of YOS45, provided profound insights into its three-dimensional architecture and function. zju.edu.cnnih.govnih.gov Computational modeling based on these structures allows researchers to map mutations from genetic screens onto the protein structure. researchgate.net This structural analysis helps to predict how specific mutations might disrupt protein folding, interaction with eRF3, or binding to the ribosome and the stop codon. researchgate.net For example, analysis of hyperactive eRF1 mutants identified new pockets in the protein structure that are critical for its activity. nih.gov
Advanced Techniques for Investigating Translational Fidelity and Read-through
Using such systems, researchers have demonstrated that mutations in SUP45 can significantly increase the read-through levels for all three stop codons. nih.gov These quantitative assays are sensitive enough to detect subtle differences in termination efficiency between different mutant alleles and at different stop codons. nih.gov Toe-printing analysis is another powerful in vitro technique that can provide evidence of conformational changes in the ribosomal complex as YOS45 binds to the mRNA, reflecting its stop codon decoding activity. oup.com These methods are crucial for understanding how YOS45 contributes to the accuracy of protein synthesis.
Q & A
Q. What is the molecular function of SUP45 in yeast translation termination?
SUP45 encodes eukaryotic release factor 1 (eRF1), which recognizes stop codons and facilitates polypeptide chain release during translation termination. Its activity depends on interaction with SUP35 (eRF3), a GTPase that enhances termination efficiency. Methodologically, this interaction has been validated using yeast two-hybrid systems and co-immunoprecipitation assays .
Q. How do mutations in SUP45 lead to omnipotent suppression phenotypes?
Nonsense suppressor mutations in SUP45 (e.g., Leu34Ser in sup1-ts36) disrupt translational fidelity, allowing misreading of stop codons. This is experimentally demonstrated via in vivo complementation assays, where mutant alleles fail to rescue temperature-sensitive growth defects or restore translation accuracy in suppressor tRNA-containing strains. Sequencing of mutant alleles and phenotypic comparisons with wild-type strains are critical for validation .
Q. What experimental methods are used to clone and sequence the SUP45 gene?
Key steps include:
- Cloning : Using yeast genomic libraries and shuttle vectors (e.g., YEp13) to isolate SUP45 via complementation of mutant phenotypes (e.g., paromomycin sensitivity).
- Sequencing : Maxam-Gilbert chemical degradation or Sanger sequencing of restriction fragments (e.g., BamHI/Xbal fragments).
- Functional validation : S1 nuclease mapping to identify transcription start sites and in vitro translation of hybrid-selected mRNA to confirm protein size (54 kDa) .
Advanced Research Questions
Q. How do codon usage biases in SUP45 differ from ribosomal protein genes, and what regulatory implications arise?
SUP45 exhibits distinct codon usage, favoring non-optimal codons (e.g., UUA for Leu) compared to ribosomal protein genes (e.g., CUG for Leu). This suggests lower expression levels and specialized regulation, supported by RNA blot hybridization showing SUP45 transcripts at <10% abundance of ribosomal protein mRNAs. Upstream conserved elements (e.g., HOMOL1 near ribosomal genes) are absent in SUP45, implying divergent transcriptional control .
Q. What conflicting evidence exists regarding the evolutionary conservation of SUP45?
Early hybridization studies detected no SUP45 homology in human, mouse, or bacterial genomes . However, later work identified functional homologs (e.g., human eRF1) through sequence alignment and functional complementation assays, revealing conserved roles in translation termination despite low primary sequence similarity .
Q. How do pleiotropic effects of SUP45 mutations inform its multifunctional roles?
SUP45 mutants exhibit:
- Translation defects : Nonsense suppression and temperature sensitivity via impaired stop codon recognition.
- Nucleic acid metabolism : Arrest of DNA/RNA synthesis at restrictive temperatures, shown via radiolabeled nucleotide incorporation assays.
- Mitochondrial dysfunction : Abnormal mitochondrial morphology, assessed by electron microscopy. These phenotypes suggest SUP45 has roles beyond translation, possibly in coordinating transcription and replication .
Q. What genetic interactions distinguish SUP45 from SUP35 in antisuppressor mechanisms?
While SUP45 and SUP35 form a functional complex, antisuppressor mutations (e.g., ASU10) specifically counteract SUP35-mediated suppression without affecting SUP45. Genetic screens using suppressor tRNA strains and phenotypic profiling (e.g., growth on paromomycin or hypertonic media) reveal allele-specific interactions, highlighting functional divergence in their GTPase and codon recognition domains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
